molecular formula C12H8ClF4NO B2826817 N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide CAS No. 2411230-12-9

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide

Cat. No. B2826817
CAS RN: 2411230-12-9
M. Wt: 293.65
InChI Key: ULQQPYAHFMUWMB-UHFFFAOYSA-N
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Description

The compound “N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide” is an organic compound containing a fluorophenyl group, a trifluoroethyl group, and a but-2-ynamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of fluorine and chlorine atoms could potentially influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The presence of the fluorophenyl and trifluoroethyl groups could make the compound more reactive towards nucleophiles. The but-2-ynamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could affect its polarity, solubility, and stability .

Scientific Research Applications

Radical Fluorination Reagents

Meyer et al. (2018) discuss a new class of fluorinating reagents, N-fluoro-N-arylsulfonamides (NFASs), which are suitable for radical fluorination under mild conditions. These reagents represent a safer and more versatile alternative to the first and second generations of fluorinating agents, facilitating clean radical fluorination processes and potentially making them relevant for the study or synthesis of complex fluorinated molecules similar to the specified compound (Meyer et al., 2018).

Vinylidene Fluoride Polymers

Améduri (2009) reviews the synthesis, properties, and applications of polymers and copolymers based on vinylidene fluoride (VDF), including their use in various industrial applications such as surfactants, dielectrical polymers, and ultrafiltration membranes. This research could be relevant for understanding the material science applications of fluorinated compounds, potentially including the one (Améduri, 2009).

Photoredox-Catalyzed Fluoromethylation

Koike and Akita (2016) discuss the use of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds, highlighting a method for introducing fluoromethyl groups into molecules. This technique might be relevant for the synthesis or modification of compounds like the one specified, showcasing the utility of photoredox catalysis in the functionalization of organic molecules with fluorine-containing groups (Koike & Akita, 2016).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the potential applications of this compound, studying its reactivity and mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF4NO/c1-2-3-10(19)18-11(12(15,16)17)7-4-5-9(14)8(13)6-7/h4-6,11H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQQPYAHFMUWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=CC(=C(C=C1)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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